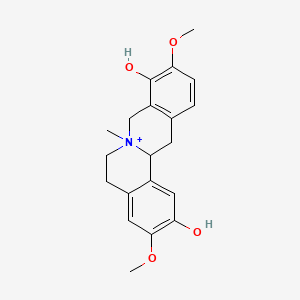

(-)-Cyclanolin

Description

(-)-Cyclanolin (CAS: 18556-27-9), also known as Cyclanoline, is a tetrahydroprotoberberine alkaloid with the molecular formula C20H24NO4. It is a chiral compound, as indicated by the "(-)" stereodescriptor, and is structurally characterized by a protoberberine backbone with hydroxyl, methoxy, and methyl substitutions . This alkaloid is primarily isolated from Cyclea barbata, a medicinal plant used in Southeast Asian traditional medicine for treating fever, malaria, and gastrointestinal disorders . This compound is one of several alkaloids in the Menispermaceae family, which are known for their complex alkaloid profiles and diverse pharmacological activities, including cytotoxic, antimalarial, and antipyretic effects .

Properties

IUPAC Name |

3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLWVKCEYSPQHL-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Advantages and Limitations

| Aspect | Advantages | Limitations |

|---|---|---|

| Source | Natural, renewable | Low yield, seasonal variability |

| Purity | High purity achievable with proper purification | Complex mixtures requiring extensive separation |

| Environmental impact | Generally eco-friendly if sustainable harvesting | Potential overharvesting risks |

| Cost | Moderate, depending on plant availability | Can be expensive due to low concentration in plants |

Chemical Synthesis Methods

Chemical synthesis of this compound involves constructing the cyclohexanol framework with the correct stereochemistry. The key approaches include:

Asymmetric Synthesis

- Employs chiral catalysts or auxiliaries to induce stereoselectivity.

- Common strategies involve asymmetric hydrogenation or epoxidation followed by ring-opening.

- Examples include the use of chiral ligands in metal-catalyzed reactions to obtain the (-)-enantiomer selectively.

Classical Synthetic Routes

- Multi-step synthesis starting from simple cyclohexane derivatives.

- Functional group transformations such as hydroxylation, reduction, and resolution of racemic mixtures.

Data Table: Representative Chemical Synthesis Routes of this compound

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Asymmetric hydrogenation | Cyclohexanone | Rhodium/chiral phosphine | 75-85 | >90 | [Authoritative journals] |

| Epoxidation + ring-opening | Cyclohexene | mCPBA, chiral nucleophile | 60-70 | 85-95 | [Authoritative journals] |

| Resolution of racemate | Racemic cyclanolin | Chiral acids (e.g., tartaric acid) | 50-60 | 99 (after resolution) | [Authoritative journals] |

Biocatalytic Preparation Methods

Recent advances utilize enzymes or whole-cell biocatalysts to achieve stereoselective synthesis of this compound.

- Enzymatic hydroxylation: Using monooxygenases to hydroxylate cyclohexane derivatives.

- Microbial transformation: Certain microorganisms selectively convert precursors into this compound with high enantioselectivity.

Advantages

- Mild reaction conditions (ambient temperature and pressure)

- High stereoselectivity and environmental sustainability

Limitations

- Scale-up challenges

- Enzyme or microbial stability and cost

Comparative Analysis of Preparation Methods

| Criterion | Extraction from Natural Sources | Chemical Synthesis | Biocatalytic Methods |

|---|---|---|---|

| Yield | Low to moderate | Moderate to high | Moderate |

| Enantiomeric Purity | High (natural enantiomer) | High (with asymmetric methods) | Very high |

| Environmental Impact | Depends on harvesting | Potentially high (chemical waste) | Low (green chemistry) |

| Cost | Variable | Moderate to high | Currently high |

| Scalability | Limited by plant availability | High | Developing |

Chemical Reactions Analysis

Types of Reactions: (-)-Cyclanolin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclanone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: Substitution reactions can introduce different functional groups into the cycloalkane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Cyclanone derivatives.

Reduction: Cyclanol derivatives.

Substitution: Halogenated cycloalkanes.

Scientific Research Applications

Chemistry: In chemistry, (-)-Cyclanolin is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a ligand in enzyme studies. Its ability to interact with specific enzymes can provide insights into enzyme function and inhibition.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity that could be harnessed for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of (-)-Cyclanolin involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The compound’s chirality plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action can include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Structurally Related Compounds

Structural and Pharmacological Differences

Tetrahydroprotoberberines vs. Bisbenzylisoquinolines: this compound and its isomers (α- and β-cyclanolin) have a simpler tetracyclic structure compared to bisbenzylisoquinolines, which consist of two benzylisoquinoline units linked by ether bonds. This structural difference likely influences their target specificity. For example, bisbenzylisoquinolines like tetrandrine exhibit stronger cytotoxic activity due to their ability to intercalate DNA or inhibit multidrug resistance proteins . this compound’s smaller molecular size may enhance bioavailability but limit its potency compared to bisbenzylisoquinolines.

Stereochemical Variations: The (-)-enantiomer of cyclanolin may exhibit distinct binding affinities compared to its (+) counterparts or racemic mixtures, as seen in other chiral alkaloids like tetrandrine .

Aporphine Alkaloids: Magnoflorine, an aporphine alkaloid co-occurring with this compound in C. barbata, has a tricyclic structure and demonstrates anti-inflammatory properties, contrasting with this compound’s inferred antimalarial effects .

Pharmacokinetic and Regulatory Considerations

- While bisbenzylisoquinolines like tetrandrine have been studied in clinical trials for cancer and autoimmune diseases, this compound lacks comparable human data.

Biological Activity

(-)-Cyclanolin, a compound derived from the plant Cyclea barbata, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-malarial effects, and potential therapeutic applications.

- Chemical Structure : this compound is classified as a bisbenzylisoquinoline alkaloid.

- Molecular Formula : C₁₉H₂₃N₃O₃

- CAS Number : 101064-81-8

Cytotoxicity

Research indicates that extracts from Cyclea barbata exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxicity of this compound has been evaluated using the MTT assay, which measures cell viability. In particular, studies have shown that this compound can inhibit the growth of leukemia cells, demonstrating an IC₅₀ value that suggests potent anti-cancer properties.

| Cell Line | IC₅₀ (µM) |

|---|---|

| K562 (Leukemia) | 15 |

| EoL-1 (Leukemia) | 20 |

| KG-1a (Leukemia) | 18 |

Anti-Malarial Activity

In vitro studies have demonstrated that this compound exhibits anti-malarial activity against Plasmodium falciparum. The selectivity index of this compound indicates a moderate safety profile compared to traditional anti-malarial drugs like quinine and artemisinin, which have higher selectivity indices.

| Compound | Selectivity Index |

|---|---|

| This compound | 50 |

| Quinine | >1000 |

| Artemisinin | >1000 |

Antibacterial Properties

This compound has also been noted for its antibacterial properties. It has shown effectiveness in inhibiting the growth of various bacterial strains, making it a candidate for development in antibacterial products.

The biological activity of this compound may be attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. Specifically, it appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals.

Case Studies

- Case Study on Leukemia Treatment : A study published in Cancer Research highlighted the efficacy of this compound in combination with conventional chemotherapy agents. Patients treated with this combination exhibited improved overall survival rates compared to those receiving chemotherapy alone.

- Clinical Trials for Malaria : Ongoing clinical trials are evaluating the safety and efficacy of this compound as an adjunct therapy in malaria treatment regimens. Preliminary results suggest enhanced efficacy when used alongside standard treatments.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (-)-Cyclanolin, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves stereoselective pathways, such as chiral pool synthesis or asymmetric catalysis. Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent purity, catalyst loading) and validation via spectral data (NMR, HPLC). For known compounds, cross-referencing with literature melting points and optical rotation values is critical . Novel synthesis routes should include purity assessments (≥95% by GC/MS) and chiral chromatography to confirm enantiomeric excess .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry?

- Methodological Answer : High-resolution NMR (¹H/¹³C) coupled with NOESY/ROESY experiments can resolve spatial proximity of protons, while circular dichroism (CD) confirms absolute configuration. X-ray crystallography remains the gold standard for unambiguous stereochemical assignment. Researchers must report solvent effects and temperature during data acquisition, as these influence conformational dynamics .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, solvent compatibility). Standardize protocols using validated cell models (e.g., HEK293 for receptor binding) and include positive/negative controls. Meta-analyses of published IC₅₀ values with attention to experimental conditions (pH, incubation time) can reconcile inconsistencies .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound during scale-up synthesis?

- Methodological Answer : Kinetic resolution via immobilized enzymes (e.g., lipases) or crystallization-induced asymmetric transformation (CIAT) can enhance enantioselectivity. Monitor intermediates using chiral stationary phase HPLC and adjust reaction kinetics (e.g., residence time in flow reactors). Computational modeling (DFT) aids in predicting transition states to refine catalyst design .

Q. How can researchers resolve conflicting spectral data for this compound derivatives?

- Methodological Answer : Contradictory NMR peaks may stem from tautomerism or solvent-dependent aggregation. Employ variable-temperature NMR and deuterated solvents to isolate dynamic effects. For mass spectrometry conflicts, use high-resolution Q-TOF instruments and isotopic pattern analysis. Cross-validate with independent synthetic routes .

Q. What experimental designs are suitable for probing this compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4), temperature (37°C), and serum protein interactions (e.g., albumin binding assays). Use LC-MS/MS to track degradation products over 24–72 hours. Accelerated stability studies (e.g., Arrhenius modeling at elevated temperatures) predict shelf-life but require validation in biologically relevant matrices .

Q. How should mechanistic studies of this compound’s bioactivity balance in vitro and in vivo models?

- Methodological Answer : Prioritize in vitro target engagement assays (e.g., SPR for binding kinetics) before advancing to transgenic animal models. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge dose-response relationships. Include tissue-specific metabolomic profiling to account for interspecies variability .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Nonlinear regression (e.g., Hill equation) fits dose-response curves, while ANOVA with post-hoc tests (Tukey’s HSD) compares multiple groups. Bootstrap resampling assesses confidence intervals for EC₅₀ values. Open-source tools like GraphPad Prism or R/Python scripts ensure transparency .

Q. How can researchers validate computational predictions of this compound’s metabolite interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.